molecular formula C12H18N6S B5666158 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carbothioamide

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carbothioamide

Cat. No. B5666158
M. Wt: 278.38 g/mol
InChI Key: VVHRMXZVHHJCDC-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that typically exhibit a wide range of biological activities and are of interest for their chemical properties and potential applications in various fields, excluding drug usage and dosage considerations as per the request.

Synthesis Analysis

Synthesis of related pyrimidine and imidazole derivatives often involves multi-step reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates involves pyrimidine ring annulation and is indicative of the complex synthetic routes that might be applied to our compound of interest (Dolzhenko et al., 2006).

Molecular Structure Analysis

Molecular structures of related compounds reveal interactions such as intramolecular hydrogen bonding and the planarity or non-planarity of rings which significantly affect their chemical behavior and reactivity. For instance, ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate showcases intramolecular N-H...O hydrogen bonds, a common feature that could be expected in the target compound (Wu et al., 2005).

properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydroimidazole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6S/c1-4-13-12(19)18-6-5-14-11(18)17-10-15-8(2)7-9(3)16-10/h7H,4-6H2,1-3H3,(H,13,19)(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHRMXZVHHJCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCN=C1NC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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